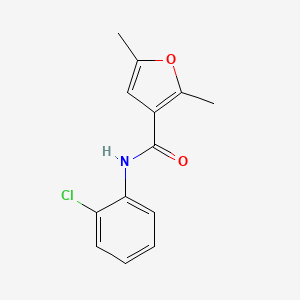

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxamide group and a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-dimethylfuran.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with a suitable amine, such as 2-chloroaniline, under appropriate conditions.

Final Product Formation: The final product, this compound, is obtained through purification and characterization steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest in various scientific research fields, particularly in medicinal chemistry and materials science. This article explores its applications, mechanisms of action, and potential implications in drug development and other areas.

Chemical Properties and Structure

Molecular Formula : C14H16ClN3O3S

Molecular Weight : Approximately 350.82 g/mol

The compound features a furan ring with substituents that include a chlorophenyl group, dimethyl groups, an N-methylsulfamoyl group, and a carboxamide group. This unique structure may confer specific chemical reactivity and biological activity.

Medicinal Chemistry

This compound has shown potential as a lead compound for developing new pharmaceuticals targeting various diseases. Its structural components suggest possible interactions with biological targets such as enzymes and receptors.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds similar to this compound. In vitro assays on human lung cancer cell lines demonstrated promising results, indicating the compound's potential as an anticancer agent.

| Compound | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Staurosporine | TBD | TBD |

| Vandetanib | TBD | TBD |

The data suggest that the compound may exhibit higher cytotoxicity in two-dimensional assays compared to three-dimensional assays, a trend observed with other antitumor agents .

Materials Science

The compound's unique structure makes it suitable for synthesizing novel materials with specific properties. Its potential applications include:

- Organic Electronics : The furan ring can contribute to electronic properties useful in organic semiconductors.

- Polymer Synthesis : It can serve as a building block for creating polymers with tailored functionalities.

Organic Synthesis

This compound may act as an intermediate in the synthesis of more complex organic molecules. Its diverse functional groups allow for various chemical reactions, making it valuable in organic synthesis pathways.

Cytoprotective Effects

A related study investigated the cytoprotective effects of similar compounds on cellular DNA and mitochondria. The findings indicated that pretreatment with these compounds could inhibit carcinogen-induced cytotoxicity, suggesting a protective role against DNA damage .

Anticancer Activity

Research on structurally related compounds has revealed mechanisms such as microtubule disruption and centrosome declustering, which are crucial for developing new anticancer therapies. These findings highlight the importance of further investigations into the biological activities of this compound and its derivatives .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.

Interfering with Cellular Processes: Affecting processes such as cell division, apoptosis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide: can be compared with other furan derivatives and carboxamides, such as:

Uniqueness

- Structural Features : The presence of both the furan ring and the 2-chlorophenyl group makes it unique compared to other similar compounds.

- Chemical Properties : Its specific chemical properties, such as reactivity and stability, may differ from other related compounds, leading to distinct applications and effects.

Biological Activity

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a 2-chlorophenyl group and a carboxamide moiety. The furan scaffold is known for its biological activities, including anti-inflammatory and anticancer properties.

Anti-Inflammatory Activity

Recent studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory process, and selective inhibition can reduce side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Inhibition of COX Enzymes by Related Compounds

| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX Selectivity Ratio |

|---|---|---|---|

| Compound A | 207.72 ± 0.11 | 82.05 ± 0.02 | 0.73 |

| Compound B | 286.24 ± 0.13 | 79.10 ± 0.06 | 0.76 |

The above table illustrates the inhibitory effects of related compounds on COX enzymes, which may provide insights into the activity of this compound.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that derivatives of furan compounds can exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) .

Table 2: Cytotoxicity of Furan Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | X.X |

| Compound C | A-549 | 22.09 ± 0.26 |

| Compound D | MCF-7 | 6.40 ± 0.26 |

The specific IC50 value for this compound is currently under investigation but is anticipated to be comparable to those observed in other furan derivatives.

The exact mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may involve modulation of inflammatory pathways and induction of apoptosis in cancer cells through various signaling pathways .

Case Studies

- Anti-inflammatory Efficacy : A study demonstrated that a related furan derivative significantly reduced inflammation in an animal model induced by carrageenan, showcasing its potential as an anti-inflammatory agent .

- Cytotoxicity Assessment : In vitro studies on furan derivatives have shown promising results against multiple cancer cell lines, indicating that structural modifications can enhance their anticancer properties .

Properties

Molecular Formula |

C13H12ClNO2 |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide |

InChI |

InChI=1S/C13H12ClNO2/c1-8-7-10(9(2)17-8)13(16)15-12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,15,16) |

InChI Key |

WIQFVWVMDDPIKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.